Asparacosin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Asparacosin B is a natural product found in Asparagus cochinchinensis with data available.
Scientific Research Applications
1. Asparacosin B in Cancer Therapy
Asparacosin B, also known as l-asparaginase, is primarily recognized for its role in cancer therapy, especially in the treatment of acute lymphoblastic leukemia (ALL) and lymphosarcoma. It works by hydrolyzing l-asparagine into l-aspartate and ammonia, leading to the depletion of l-asparagine which is crucial for the growth of leukemic cells. Various studies have highlighted the production and optimization of microbial l-asparaginase due to its therapeutic importance and applications in cancer treatment. They emphasize the need for new sources of this enzyme to increase its availability as a drug and the production of new l-asparaginases with improved profiles regarding pharmacodynamics, pharmacokinetics, and toxicity (Lopes et al., 2017).
2. Asparacosin B in Traditional Medicine
The genus Polygonatum, part of the Asparagaceae family, has been traditionally used for its medicinal properties. Plants from this genus have demonstrated effectiveness in clinical practice for treating age-related diseases, diabetes, lung diseases, fatigue, and indigestion. Major chemical constituents of these plants, including steroidal saponins, triterpenoid saponins, and homoisoflavanones, contribute to their wide range of pharmacological effects. Although not directly linked to Asparacosin B, this highlights the potential of compounds from the Asparagaceae family in traditional medicine (Zhao et al., 2018).
3. Asparacosin B in Food Industry
Apart from its medicinal applications, l-asparaginase (Asparacosin B) holds potential in the food industry. It is used to reduce the formation of acrylamide in fried, roasted, or baked food products. Acrylamide is a potential carcinogen formed during cooking at high temperatures. l-Asparaginase catalyzes the conversion of l-asparagine, a precursor in acrylamide formation, thus mitigating the levels of acrylamide in food. Studies have focused on the properties, sources, and potential application of l-asparaginases as a food processing aid to control acrylamide formation, indicating its significant role in the food industry (Krishnapura et al., 2015).
properties
Product Name |
Asparacosin B |
---|---|
Molecular Formula |
C29H46O6 |
Molecular Weight |
490.7 g/mol |
IUPAC Name |
(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13S,18R)-8-hydroxy-16,16-dimethoxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one |
InChI |
InChI=1S/C29H46O6/c1-17-9-10-28(34-16-17)18(2)29(31)24(35-28)14-22-20-8-7-19-15-27(32-5,33-6)12-11-25(19,3)21(20)13-23(30)26(22,29)4/h17-22,24,31H,7-16H2,1-6H3/t17-,18-,19-,20-,21+,22+,24+,25+,26-,28-,29-/m1/s1 |
InChI Key |
FJZMHTUXQXEAPK-RSLKRIGASA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(C(=O)C[C@H]5[C@H]4CC[C@H]6[C@@]5(CCC(C6)(OC)OC)C)C)O)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3(C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)(OC)OC)C)C)O)C)OC1 |
synonyms |
asparacosin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.